N-(4-(2-Bromoacetyl)phenyl)isobutyramide

Description

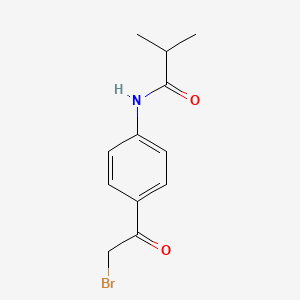

N-(4-(2-Bromoacetyl)phenyl)isobutyramide is a brominated aromatic amide characterized by an isobutyramide group attached to a para-substituted phenyl ring bearing a 2-bromoacetyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems (e.g., thiazoles, pyrazoles) via nucleophilic substitution or cycloaddition reactions . Its reactive bromoacetyl group enables further functionalization, making it valuable for developing antimicrobial agents or kinase inhibitors, as seen in structurally related compounds .

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

N-[4-(2-bromoacetyl)phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C12H14BrNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16) |

InChI Key |

KDSMYYUOVKDLNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Bromoacetyl)phenyl)isobutyramide typically involves the reaction of 4-aminophenyl isobutyramide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Bromoacetyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-(4-(2-Bromoacetyl)phenyl)isobutyramide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-Bromoacetyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural Features and Reactivity

The table below highlights key structural differences and similarities between N-(4-(2-Bromoacetyl)phenyl)isobutyramide and selected analogs:

Key Observations:

- Bromoacetyl vs. Bromophenyl Reactivity : The bromoacetyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) compared to the bromophenyl group in A31, enabling faster cyclization or derivatization .

- Amide Backbone : The isobutyramide group in the target compound and A31 enhances solubility and bioavailability compared to benzamide derivatives like 12c .

- Electron-Withdrawing Effects : The trifluoromethyl group in analogs like 12c increases electrophilicity at the acetyl position, whereas the bromoacetyl group balances reactivity and stability .

Biological Activity

N-(4-(2-Bromoacetyl)phenyl)isobutyramide is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the bromoacetyl group enhances its reactivity, allowing it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

Key Features

- Bromoacetyl Group : This functional group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.

- Isobutyramide Backbone : The amide structure contributes to the compound's stability and solubility.

This compound exhibits biological activity primarily through its interaction with enzymes and proteins. The bromoacetyl group acts as an electrophile, which can modify nucleophilic residues in target proteins, potentially altering their function and influencing various cellular pathways .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth through modulation of specific signaling pathways .

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Activity | Unique Feature |

|---|---|---|

| N-(2-Bromo-4-methylphenyl)isobutyramide | Moderate anticancer activity | Methyl substitution |

| N-(4-Methoxyphenyl)isobutyramide | Antioxidant properties | Methoxy group |

| This compound | Potential anti-inflammatory | Bromoacetyl group |

Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting a potential mechanism involving inhibition of pro-inflammatory cytokines .

Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated cytotoxic effects at micromolar concentrations, leading to apoptosis in treated cells. Mechanistic studies revealed that the bromoacetyl moiety was crucial for its activity, likely through covalent modification of key proteins involved in cell survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.